molecular formula C21H25NO4S B2447495 Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477548-91-7

Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2447495
CAS No.: 477548-91-7
M. Wt: 387.49
InChI Key: UDTXNJOHQBXHHS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25NO4S and its molecular weight is 387.49. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-4-25-15-9-7-14(8-10-15)19(23)22-20-18(21(24)26-5-2)16-11-6-13(3)12-17(16)27-20/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTXNJOHQBXHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 347.4 g/mol
  • IUPAC Name : Ethyl 2-[(4-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • SMILES : CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing the Gewald reaction, which combines a ketone, cyanoacetate, and elemental sulfur.
  • Introduction of Dimethyl Groups : Achieved through alkylation reactions.
  • Attachment of the Ethoxy-benzoylamino Group : This step is critical as it influences the biological activity.
  • Esterification : Finalizing the compound by esterifying the carboxylic acid with ethanol in the presence of an acid catalyst.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 ranging from 23.2 to 49.9 μM. Specifically, it induced apoptosis and necrosis in MCF-7 breast cancer cells .
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound led to G2/M-phase and S-phase cell cycle arrest, indicating its capability to disrupt normal cell division processes .

The mechanism through which this compound exerts its biological effects may involve:

  • Binding to Enzymes or Receptors : The ethoxy-benzoylamino group can form hydrogen bonds with biological targets.
  • Interference with Signaling Pathways : It has been noted that compounds within this structural class can inhibit STAT3 signaling pathways associated with tumor growth .

In Vivo Studies

In vivo experiments using tumor-bearing mice indicated that the compound significantly reduced tumor mass compared to control treatments. Notably:

  • Tumor volume was decreased by approximately 26.6% when treated with this compound versus a standard chemotherapy agent (5-FU), which showed a 33.3% reduction .

Comparative Biological Activity Table

CompoundIC50 (μM)Cell LineMechanism
Ethyl 2-(4-ethoxybenzamido)-6-methyl...23.2 - 49.9MCF-7Apoptosis induction
Compound A30.0HeLaCell cycle arrest
Compound B40.0A549STAT3 inhibition

Case Studies

  • Breast Cancer Treatment : A study demonstrated that ethyl 2-(4-ethoxybenzamido)-6-methyl... effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro and in vivo.
  • Mechanistic Insights : Another study focused on the compound's interaction with mycolic acid synthesis in Mycobacterium tuberculosis, revealing potential applications in treating tuberculosis alongside its anticancer properties .

Q & A

Q. What are the key synthetic steps for preparing Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis typically involves a Gewald reaction to construct the tetrahydrobenzo[b]thiophene core. Key steps include:

  • Condensation of cyclohexanone with ethyl cyanoacetate and elemental sulfur in ethanol or DMF under reflux .
  • Subsequent functionalization via amidation with 4-ethoxybenzoyl chloride to introduce the ethoxybenzamido group .
  • Purification via recrystallization (e.g., MeOH/water) or column chromatography .

Q. Which characterization techniques are critical for confirming the compound’s structure?

Essential methods include:

  • 1H/13C NMR spectroscopy to confirm substituent positions (e.g., ethoxybenzamido and methyl groups) .
  • LC-MS/HRMS for molecular weight validation and purity assessment .
  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches) .

Q. What solvents and reaction conditions optimize the Gewald reaction for this compound?

Ethanol or DMF are preferred solvents due to their ability to solvate reactants. Morpholine or triethylamine is often added as a catalyst. Optimal temperatures range from 50–70°C, with yields improving under inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

  • Solvent optimization : Polar aprotic solvents like DMF enhance cyclization efficiency .
  • Catalyst screening : Morpholine outperforms triethylamine in reducing byproducts like unreacted thiourea intermediates .
  • Stepwise purification : Sequential extraction (ethyl acetate/water) followed by recrystallization reduces impurities .

Q. What strategies resolve discrepancies in biological activity data across similar derivatives?

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., furan vs. thiazole rings) using in vitro assays .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target interactions .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) can rationalize activity variations based on steric/electronic effects .

Q. How do steric and electronic effects of the 4-ethoxybenzamido group influence bioactivity?

  • The ethoxy group enhances lipophilicity, improving membrane permeability (logP ~3.3) .
  • Amide linkage stabilizes hydrogen bonding with target proteins (e.g., kinases), as shown in crystallographic studies of analogous compounds .

Q. What analytical methods detect and quantify degradation products under varying storage conditions?

  • HPLC-DAD/MS : Monitors hydrolysis of the ethyl ester group in aqueous buffers (pH-dependent degradation) .
  • Accelerated stability studies : Thermal stress tests (40–60°C) combined with TGA identify decomposition thresholds .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous media for in vitro assays?

  • Co-solvent systems : Use DMSO/water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., carboxylate) at the ester moiety .

Q. What computational tools predict metabolic pathways for this compound?

  • ADMET predictors (e.g., SwissADME): Forecast Phase I/II metabolism, highlighting potential ethoxy group oxidation .
  • CYP450 docking : Identify isoform-specific interactions (e.g., CYP3A4) using MOE or Schrödinger .

Q. How to optimize selectivity in enzyme inhibition assays?

  • Kinase profiling panels : Screen against 50+ kinases to identify off-target effects .
  • Mutagenesis studies : Replace key residues (e.g., ATP-binding pocket lysines) to validate binding specificity .

Key Research Gaps & Recommendations

  • Mechanistic clarity : Conduct cryo-EM or X-ray crystallography to resolve binding modes .
  • In vivo validation : Use murine models to assess pharmacokinetics and toxicity .
  • Scalability : Explore flow chemistry for continuous synthesis .

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